![molecular formula C23H29BrN2OS B2436246 Bromhydrate de 2,6-di-tert-butyl-4-[2-(phénylamino)-1,3-thiazol-4-yl]phénol CAS No. 477525-06-7](/img/structure/B2436246.png)
Bromhydrate de 2,6-di-tert-butyl-4-[2-(phénylamino)-1,3-thiazol-4-yl]phénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide is a complex organic compound that features a phenolic core substituted with tert-butyl groups and a thiazole ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as an antioxidant to stabilize various chemical formulations.
Medicine: The compound’s antioxidant properties make it a candidate for developing therapeutic agents to combat oxidative damage.
Industry: It is used in the production of polymers and plastics to prevent degradation due to oxidation.
Mécanisme D'action
Target of Action
Similar compounds, such as 2,6-di-tert-butylphenol, are known to act as antioxidants . They are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products .
Mode of Action
It’s structurally similar compound, 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol, undergoes oxidative self-coupling by the action of k3fe(cn)6 in alkaline medium at room temperature . This might suggest that 2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide could also undergo similar reactions.
Biochemical Pathways
It’s structurally similar compound, 2,6-di-tert-butylphenol, is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers . This suggests that the compound could potentially influence pathways related to oxidative stress and light-induced damage.
Result of Action
Given its potential antioxidant properties, it could potentially protect cells from oxidative damage, thereby preserving cellular integrity and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol undergoes oxidative self-coupling in an alkaline medium . Therefore, the pH of the environment could potentially influence the action of 2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide.
Méthodes De Préparation
The synthesis of 2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide typically involves multiple steps:
Friedel-Crafts Alkylation: The phenolic core is alkylated with tert-butyl groups using isobutene and a Lewis acid catalyst such as aluminum phenoxide.
Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving appropriate precursors under controlled conditions.
Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Analyse Des Réactions Chimiques
2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide undergoes various chemical reactions:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, and the thiazole ring can participate in nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar compounds include:
2,6-Di-tert-butylphenol: Known for its use as an antioxidant in various industrial applications.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
2,4-Di-tert-butylphenol: Used as a UV stabilizer and antioxidant.
2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide is unique due to the presence of the thiazole ring, which enhances its antioxidant properties and broadens its range of applications.
Propriétés
IUPAC Name |
4-(2-anilino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2OS.BrH/c1-22(2,3)17-12-15(13-18(20(17)26)23(4,5)6)19-14-27-21(25-19)24-16-10-8-7-9-11-16;/h7-14,26H,1-6H3,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUOMEOXCGUULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)NC3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2436166.png)

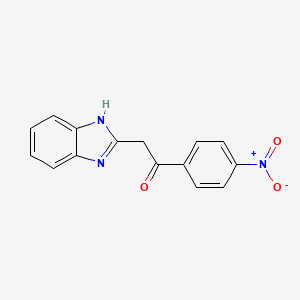
![1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-ONE](/img/structure/B2436170.png)
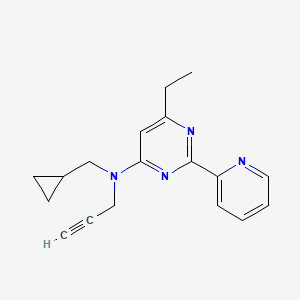
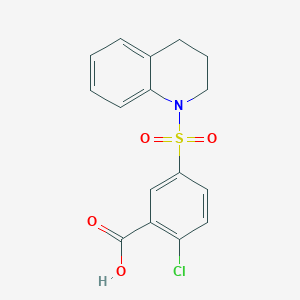
![1-[1,3-Dimethyl-2,6-dioxo-7-(2-pyrimidin-2-ylsulfanylethyl)purin-8-yl]piperidine-4-carboxamide](/img/structure/B2436174.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide](/img/structure/B2436175.png)

![2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2436177.png)
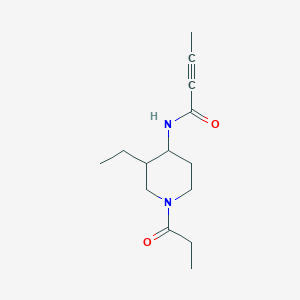
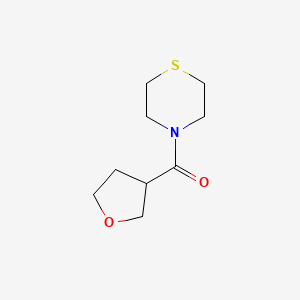
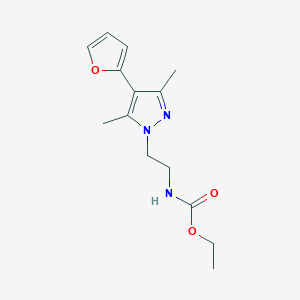
![3-amino-N-(3-fluorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2436184.png)
